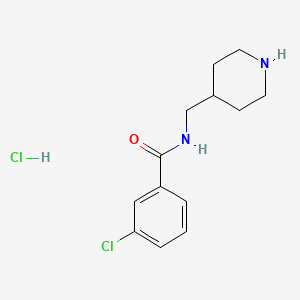
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a piperidinylmethyl group, and a benzamide moiety, making it a versatile molecule for different chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-piperidinylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which can be useful in various applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a secondary amine .
科学的研究の応用
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 3-Chloro-N-(4-piperidinylmethyl)benzamide
- N-(4-piperidinylmethyl)benzamide
- 3-Chlorobenzamide
Uniqueness
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in a variety of applications .
生物活性
3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, particularly in relation to its effects on pancreatic β-cells and potential applications in diabetes treatment. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1584066-83-0
The presence of the piperidinylmethyl group is pivotal for its biological activity, influencing its interaction with various biological targets.
Research indicates that this compound exerts its effects primarily through:
- Inhibition of ER Stress : The compound has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. It achieves this by suppressing the activation of key apoptotic genes and modulating the unfolded protein response (UPR) pathways .
- Regulation of Insulin Secretion : By alleviating ER stress, it enhances insulin secretion, thereby contributing to improved glycemic control in diabetic models .
Case Studies and Research Findings
- β-cell Protection :
- Diabetes Models :
Comparative Studies
A comparative analysis of similar benzamide derivatives highlights the unique efficacy of this compound:
| Compound | Maximum Activity (%) | EC50 (µM) |
|---|---|---|
| 3-Chloro-N-(4-piperidinylmethyl)benzamide | ~100 | 0.032 |
| Benzamide derivative 1 | 42 | 21 |
| Benzamide derivative 2 | 47 | 19 |
The data indicate that the piperidinylmethyl substitution significantly enhances the biological activity compared to other derivatives.
Research Applications
The compound's mechanism and efficacy suggest several applications in biomedical research:
特性
IUPAC Name |
3-chloro-N-(piperidin-4-ylmethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10;/h1-3,8,10,15H,4-7,9H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQRIRVSFPDPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














